![molecular formula C11H9ClN2O2S B1420445 Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate CAS No. 1065074-65-8](/img/structure/B1420445.png)
Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
Overview
Description
“Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate” is a chemical compound with the CAS Number: 1065074-65-8 . It has a molecular weight of 268.72 and its IUPAC name is methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate . The compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) . This indicates the presence of a methyl group (CH3), a 2-amino group (NH2), a 4-chlorophenyl group (C6H4Cl), a thiazole ring, and a carboxylate group (COO-) in the molecule .Physical And Chemical Properties Analysis
The compound appears as a pale cream to cream to yellow to pale brown color . It has a melting point range of 165.0-171.0°C . The compound is in the form of crystals or powder or crystalline powder . The assay (Non-aqueous acid-base Titration) is ≥97.5 to ≤102.5% .Scientific Research Applications
Antimicrobial Activity
“Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate” and its derivatives have shown significant antimicrobial activity . They have been used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Antibacterial Potential
These compounds have shown good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates . They have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Antifungal Activity
The compounds have shown significant antifungal potential. For instance, compound 2b showed maximum antifungal potential against Candida glabrata . Candida albicans showed maximum sensitivity to compound 2a .
Drug Discovery
“Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate” is a versatile chemical compound used in various scientific research applications. Its unique structure enables it to be utilized in drug discovery.
Organic Synthesis
This compound is also used in organic synthesis due to its unique structure.
Material Science
Preparation of Mixed-ligand Dien-Cu (II) Complexes
2-Amino-5-methylthiazole may be used in the preparation of mixed-ligand dien-Cu (II) complexes .
Preparation of Schiff Mono/Dibase Coordination Compounds
It may be used in the preparation of a new series of Schiff mono/dibase coordination compounds, having potential anticancer and antibacterial activities .
Safety and Hazards
Future Directions
The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Therefore, “Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate” and its derivatives could potentially be developed as potent anticancer agents in the future .
properties
IUPAC Name |
methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFHPRRHAKGZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674637 | |
Record name | Methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate | |
CAS RN |
1065074-65-8 | |
Record name | Methyl 2-amino-4-(4-chlorophenyl)-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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